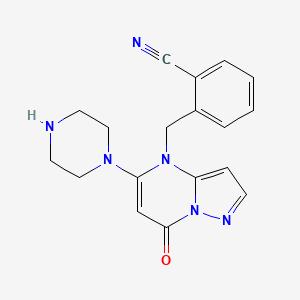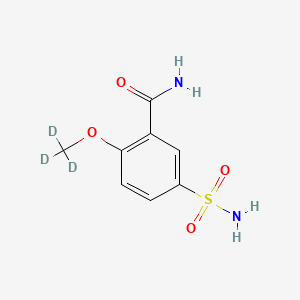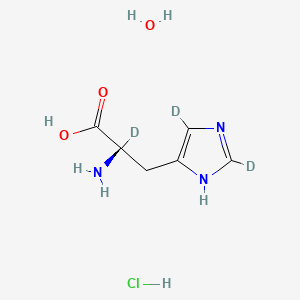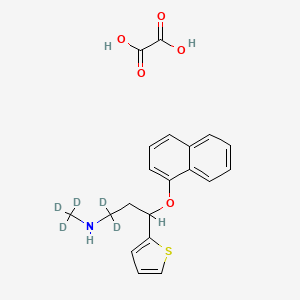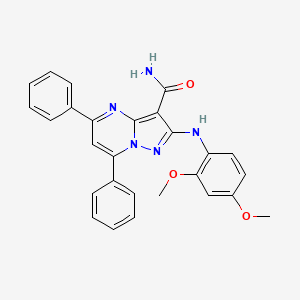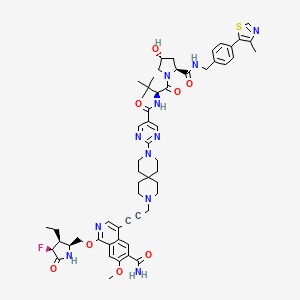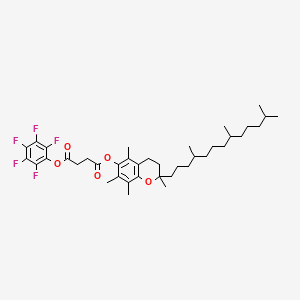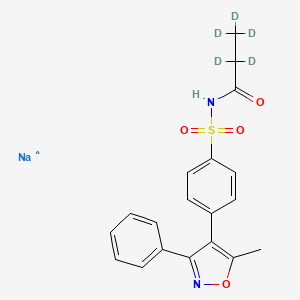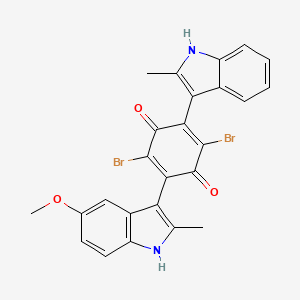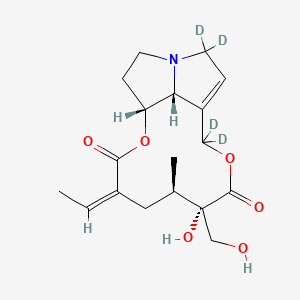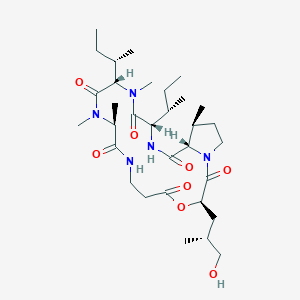
Trichomide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichomide A is a natural cyclodepsipeptide known for its immunosuppressive properties. It has been identified as an effective inhibitor of activated T cells, reducing the production of proinflammatory cytokines without significant toxicity to naive T cells . This compound has shown potential in treating immune-related skin diseases such as contact dermatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclodepsipeptides like Trichomide A often involves macrolactonization as a key reaction. This process can be achieved through solid-phase peptide synthesis followed by macrolactonization in solution . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized asymmetrically and converted to an epoxide after macrocyclization .
Industrial Production Methods: Industrial production of this compound involves the cultivation of the marine-derived fungus Trichothecium roseum. The compound is isolated from the liquid PDB medium using the ‘one strain, many compounds’ (OSMAC) strategy . This method allows for the efficient extraction of this compound along with other cyclodepsipeptides and sesquiterpenes .
Chemical Reactions Analysis
Types of Reactions: Trichomide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include modified cyclodepsipeptides with enhanced immunosuppressive and cytotoxic properties. These products are evaluated for their biological activities and potential therapeutic applications .
Scientific Research Applications
Trichomide A has a wide range of scientific research applications:
Chemistry: this compound serves as a model compound for studying the synthesis and modification of cyclodepsipeptides. Its unique structure and reactivity provide valuable insights into peptide chemistry.
Biology: In biological research, this compound is used to investigate the mechanisms of T-cell activation and proliferation.
Medicine: this compound has shown potential in treating immune-related skin diseases such as contact dermatitis.
Mechanism of Action
Trichomide A exerts its effects by upregulating the activation of SHP2, a protein tyrosine phosphatase. This activation leads to the suppression of AKT and STAT3 signaling pathways, resulting in the inhibition of T-cell proliferation and proinflammatory cytokine production . The compound causes G0/G1 phase arrest in activated T cells, further contributing to its immunosuppressive activity .
Comparison with Similar Compounds
Destruxin A: Another cyclodepsipeptide with immunosuppressive and antitumor activities.
Phomafungin: A structurally different cyclodepsipeptide isolated from Phoma species.
Uniqueness of Trichomide A: this compound stands out due to its selective immunosuppressive activity against activated T lymphocytes without significant toxicity to naive T cells . This selective action makes it a promising candidate for therapeutic applications in immune-related diseases.
Properties
Molecular Formula |
C32H55N5O8 |
|---|---|
Molecular Weight |
637.8 g/mol |
IUPAC Name |
(3R,10S,13S,16S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-3-[(2R)-3-hydroxy-2-methylpropyl]-10,11,14,20-tetramethyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C32H55N5O8/c1-10-19(4)25-31(43)36(9)27(20(5)11-2)32(44)35(8)22(7)28(40)33-14-12-24(39)45-23(16-18(3)17-38)30(42)37-15-13-21(6)26(37)29(41)34-25/h18-23,25-27,38H,10-17H2,1-9H3,(H,33,40)(H,34,41)/t18-,19+,20+,21+,22+,23-,25+,26+,27+/m1/s1 |
InChI Key |
JAZWVVYJAUEMMG-MSHPQOCISA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)C[C@@H](C)CO)C)C)[C@@H](C)CC)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC(C)CO)C)C)C(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


